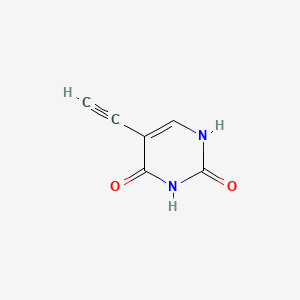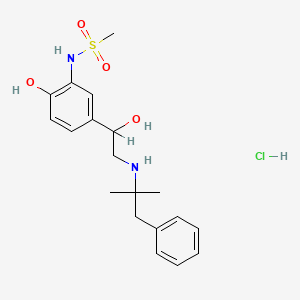
カネルチニブ二塩酸塩
概要
説明
Canertinib dihydrochloride (also known as CI-1033, PD-183805, compound 18) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It inhibits cellular EGFR and ErbB2 autophosphorylation with IC50 of 7.4 nM and 9 nM, respectively .
Synthesis Analysis
Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .Molecular Structure Analysis
The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . This compound belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis
Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . Erlotinib and canertinib are heterocyclic aromatic compounds with a quinazoline moiety containing one or more amine groups .Physical and Chemical Properties Analysis
The molecular formula of Canertinib dihydrochloride is C24H25ClFN5O3 . Its molecular weight is 485.938 . The molecular weight of Canertinib dihydrochloride is 558.86 .科学的研究の応用
がん治療
カネルチニブ二塩酸塩は、主に乳がんや肺がんなどの様々なタイプのがんの治療に用いられています。本剤は、パン-erbBチロシンキナーゼ阻害剤として機能し、食道扁平上皮癌に対してin vitroおよびin vivoで有効性が示されています。 この薬剤は、腫瘍の代謝、増殖、および低酸素状態に大きく影響を与え、これらはがんの進行において重要な因子です .
薬物送達とバイオアベイラビリティ
研究では、カネルチニブのバイオアベイラビリティを調べ、静脈内投与と経口投与を比較してきました。 経口バイオアベイラビリティのある化合物として、カネルチニブ二塩酸塩は、すべてのerbB受容体ファミリーメンバーのチロシンキナーゼドメインを不可逆的に阻害することが示されており、がん治療における有効な薬物送達に重要です .
EGFRシグナル伝達経路
カネルチニブは、EGFRシグナル伝達経路における強力な阻害剤として同定されています。特に、デュアルEGFR/HER2阻害剤として効果的で、BCAR4融合を過剰発現している細胞の遊走と生存に影響を与えます。 これは、マウス異種移植片モデルを用いたin vivo実験で実証されており、カネルチニブが特定の癌遺伝子経路を標的にする可能性を示しています .
作用機序
Target of Action
Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
Canertinib dihydrochloride interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathways affected by Canertinib dihydrochloride are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, Canertinib dihydrochloride disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
It is known that canertinib dihydrochloride can significantly affect tumor metabolism .
Result of Action
The result of Canertinib dihydrochloride’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .
Action Environment
The action of Canertinib dihydrochloride can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .
Safety and Hazards
生化学分析
Biochemical Properties
Canertinib dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases . It interacts with enzymes such as EGFR, HER-2, and ErbB-4, and these interactions are characterized by the inhibition of these enzymes .
Cellular Effects
Canertinib dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .
Molecular Mechanism
The mechanism of action of Canertinib dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by irreversibly inhibiting the tyrosine-kinase activity of EGFR, HER-2, and ErbB-4 .
Transport and Distribution
Canertinib dihydrochloride is transported and distributed within cells and tissues. It has been reported as a substrate for the transporter protein OATP1B3 . Interaction of Canertinib dihydrochloride with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Canertinib dihydrochloride involves the reaction of several starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-anilinoquinazoline", "4-chloro-6,7-benzoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-anilinoquinazoline is reacted with 4-chloro-6,7-benzoquinoline in the presence of sodium borohydride and ethanol to obtain Canertinib.", "Step 2: Canertinib is then reacted with hydrochloric acid to form Canertinib hydrochloride.", "Step 3: Canertinib hydrochloride is further reacted with sodium hydroxide and water to form Canertinib dihydrochloride." ] } | |
CAS番号 |
289499-45-2 |
分子式 |
C24H26Cl2FN5O3 |
分子量 |
522.4 g/mol |
IUPAC名 |
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |
InChIキー |
ZTYBUPHIPYUTLE-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |
正規SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |
外観 |
Solid powder |
| 289499-45-2 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)


![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)
